molecular formula C7H8BrNOS3 B5754537 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME

4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME

Cat. No.: B5754537
M. Wt: 298.3 g/mol
InChI Key: IXIHTIIDBKVDIE-OQFOIZHKSA-N
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Description

4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME is a complex organic compound with a unique structure that includes bromine, sulfur, and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME typically involves multiple steps. One common method starts with the bromination of 2,5-bis(methylsulfanyl)thiophene, followed by the introduction of the oxime group through a reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the bromine and sulfur atoms can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2,5-BIS(METHYLSULFANYL)-1,3-THIAZOLE
  • 2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE
  • 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBONITRILE

Uniqueness

4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME is unique due to the presence of both the oxime and bromine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(NZ)-N-[[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS3/c1-11-6-4(3-9-10)5(8)7(12-2)13-6/h3,10H,1-2H3/b9-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIHTIIDBKVDIE-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)SC)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C(=C(S1)SC)Br)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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